molecular formula C21H20N2O5S2 B2359203 Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate CAS No. 895265-33-5

Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate

Cat. No. B2359203
CAS RN: 895265-33-5
M. Wt: 444.52
InChI Key: QVLNGWANUWJKQU-UHFFFAOYSA-N
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Description

Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Research has demonstrated the utility of related thiophene derivatives in organic synthesis. A notable example includes the development of a facile four-component Gewald reaction under aqueous conditions, showcasing the synthesis of 2-amino-3-carboxamide derivatives of thiophene. This method emphasizes the room-temperature formation of these derivatives in a short time, highlighting efficiency in synthesizing thiophene-based compounds (Abaee & Cheraghi, 2013).

Antimicrobial Activities

Thiophene derivatives have been studied for their potential antimicrobial properties. For instance, new approaches for the synthesis of thiazoles and their fused derivatives, including thiophene variants, have shown antimicrobial activities against bacterial and fungal isolates. This research suggests the potential of thiophene compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).

Biological Activities

The synthesis and evaluation of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides, related to the compound , have shown marked anti-inflammatory activity. This study provides insights into the design of novel anti-inflammatory agents with better efficacy and fewer side effects, demonstrating the biological relevance of thiophene derivatives (Ri-gang, 2007).

Material Science and Pharmaceuticals

Thiophene's nucleus is crucial in material science and pharmaceutical applications due to its diverse biological activities and utility in polymeric materials. Research on substituted thiophenes has shown a wide spectrum of biological activities, which includes antibacterial, antifungal, and antiproliferative properties. Moreover, polymeric thiophenes are utilized in thin-film transistors, organic light-emitting transistors, and solar cells, underscoring the versatility and importance of thiophene derivatives in advanced technological applications (Nagaraju et al., 2018).

properties

IUPAC Name

methyl 3-[(2-anilino-2-oxoethyl)-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-15-8-10-17(11-9-15)23(14-19(24)22-16-6-4-3-5-7-16)30(26,27)18-12-13-29-20(18)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLNGWANUWJKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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